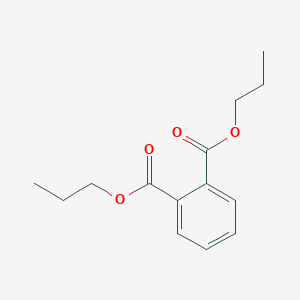

Dipropyl phthalate

Overview

Description

Dipropyl phthalate is a low-toxic, broad-spectrum antimicrobial agent that belongs to the group of phthalates. It is extensively used as a preservative in the cosmetic industry . It is also used to make plasticizers and polymer additives .

Synthesis Analysis

Dipropyl phthalate can be degraded by lipolytic enzymes such as fungal cutinase and yeast esterase . A unique LC-MS/MS method using the SCIEX QTRAP 5500 System operated in MRM, MRM3, and EPI mode has been developed to detect 22 phthalates .

Molecular Structure Analysis

The linear formula of Dipropyl phthalate is C6H4-1,2-(CO2CH2CH2CH3)2 . The molecular weight is 250.29 .

Chemical Reactions Analysis

The degradation of Dipropyl phthalate by lipolytic enzymes (fungal cutinase, yeast esterase) has been investigated . The developed LC-MS/MS method has several advantages over GC-MS .

Physical And Chemical Properties Analysis

Dipropyl phthalate has a refractive index of n20/D 1.497 (lit.), a boiling point of 317.5 °C (lit.), and a density of 1.078 g/mL at 25 °C (lit.) . The physical and chemical properties of phthalates have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Scientific Research Applications

Plasticizer in Polymer Research

DPP is commonly used as a plasticizer in the production of polymers. It is added to plastics to increase their flexibility, transparency, durability, and longevity. In polymer research, DPP is studied for its efficacy in enhancing the properties of plastics, particularly polyvinyl chloride (PVC). Researchers investigate the optimal concentrations of DPP for desired plasticity and its effects on the mechanical and thermal properties of the polymers .

Analytical Chemistry

In analytical chemistry , DPP is utilized as a standard substance for the calibration of instruments. It’s used in chromatography and spectrometry to determine the presence of phthalates in various samples. The analysis of DPP can help in understanding the migration of phthalates from packaging materials into food and beverages, which is crucial for food safety regulations .

Environmental Science

DPP is of interest in environmental science for its role as a potential pollutant. Studies focus on the degradation of DPP in different environmental conditions and its long-term effects on ecosystems. Research also includes the development of methods to detect and quantify DPP in water and soil samples, contributing to environmental monitoring and protection efforts .

Toxicology

In toxicology , DPP is examined for its health effects. As a phthalate, it is a subject of concern due to its classification as an endocrine disruptor. Research in this field explores the impact of DPP on human health, particularly its effects on the liver, kidney, and reproductive systems. This research is vital for assessing the risks associated with exposure to phthalates and for establishing safety standards .

Material Science

Material science: explores the use of DPP in the development of new materials. Its properties are leveraged to create novel composites with improved characteristics. Studies may involve the incorporation of DPP into bio-based materials to enhance flexibility or into electronic materials for better performance .

Food and Beverage Industry

In the food and beverage industry , research on DPP focuses on its migration from packaging into products. The analysis of DPP levels in food and drinks is crucial for quality control and ensuring consumer safety. Studies aim to understand the conditions that affect phthalate migration and to develop packaging materials that minimize this risk .

Mechanism of Action

Target of Action

Dipropyl phthalate (DPP) is a phthalate ester, which are primarily used as plasticizers in the production of plastics and PVC resins

Mode of Action

The mode of action of DPP involves its interaction with these targets, leading to various changes in the body. One study found that DPP can be degraded by lipolytic enzymes such as fungal cutinase and yeast esterase . This suggests that DPP may interact with these enzymes, leading to its breakdown and the subsequent release of its constituents.

Biochemical Pathways

The degradation of dpp by lipolytic enzymes suggests that it may be involved in lipid metabolism

Pharmacokinetics

Like other phthalates, it is likely that dpp is absorbed through the gastrointestinal tract when ingested, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Phthalates in general are known to have potential hepatotoxic, teratogenic, and carcinogenic effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of DPP. For example, the presence of certain enzymes can affect the rate at which DPP is degraded . Additionally, factors such as pH and temperature can also influence the stability and efficacy of DPP .

Safety and Hazards

Future Directions

properties

IUPAC Name |

dipropyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHNKCZKNAJROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC=CC=C1C(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5031133 | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Di-n-propyl phthalate is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

579 to 581 °F at 760 mmHg (NTP, 1992) | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.071 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000132 [mmHg] | |

| Record name | Di-n-propylphthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Dipropyl phthalate | |

CAS RN |

131-16-8 | |

| Record name | DI-N-PROPYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20291 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dipropyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propylphthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl phthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-n-propylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5031133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-N-PROPYLPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8USP5Y77SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

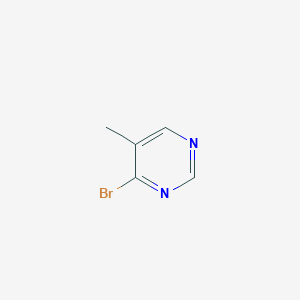

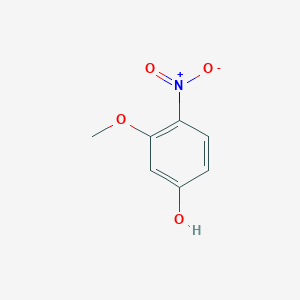

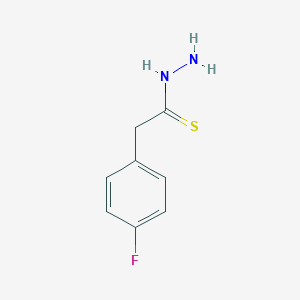

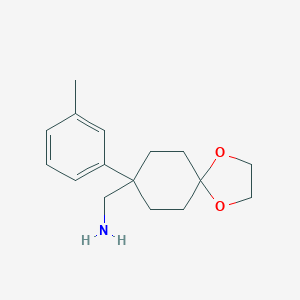

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for dipropyl phthalate?

A1: Dipropyl phthalate has the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol. Spectroscopic data, including NMR and IR, can be found in various studies. For example, one study used gas chromatography-mass spectrometry (GC-MS) to analyze DPP and other phthalates in various matrices, including sediment, soil, and food. []

Q2: How does dipropyl phthalate perform under various environmental conditions?

A2: DPP can leach from plastic materials into the environment, posing potential risks to ecosystems and human health. [, , ] Its stability and degradation pathways in different environmental compartments, such as water and soil, have been investigated. [, ] Studies have explored ozonation as a method to degrade DPP in aqueous solutions, demonstrating its effectiveness in removing this phthalate. []

Q3: Are there concerns about dipropyl phthalate leaching from recycled paperboard used in food packaging?

A3: Yes, there are concerns about DPP migration from recycled paperboard used in food packaging. Studies have investigated the efficiency of various barrier materials in preventing DPP set-off and transfer to food simulants during storage. [, ] This research highlights the importance of barrier functionality in ensuring food safety when using recycled paperboard.

Q4: What are the known toxicological effects of dipropyl phthalate?

A4: Research suggests that DPP, like other phthalates, can act as an endocrine disruptor, interfering with hormonal systems in various organisms, including humans. [, , , , ] Studies have investigated its effects on aquatic organisms, such as zebrafish embryos and the freshwater shrimp Neocaridina denticulate, observing developmental toxicity and alterations in gene expression related to immune and metabolic functions. [, , , ]

Q5: Does dipropyl phthalate exposure pose risks to humans?

A5: Humans can be exposed to DPP through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact. [, , ] Studies have detected DPP in human samples, such as blood, urine, and breast milk, highlighting potential exposure concerns. [, ] Research also suggests potential links between phthalate exposure and health issues like endocrine disruption and developmental effects. [, , , ]

Q6: What analytical methods are used to detect and quantify dipropyl phthalate?

A6: Various analytical techniques are employed to detect and quantify DPP in different matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is frequently used due to its sensitivity and ability to separate and identify different phthalates. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) with UV or MS detection, and enzyme-linked immunosorbent assays (ELISA). [, , , ] Solid-phase extraction (SPE) is a common sample preparation technique used to extract and concentrate DPP from complex matrices before analysis. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)